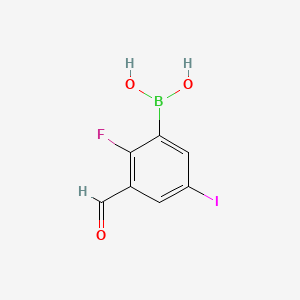

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-3-formyl-5-iodophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFIO3/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMRQGVRHTXELP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)I)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFIO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Considerations for Electrophilic Iodination

Introducing iodine at position 5 of a prefunctionalized 2-fluoro-3-formylphenylboronic acid framework presents challenges due to competing directing effects. The formyl group at position 3 acts as a meta-director, favoring electrophilic substitution at positions 1, 5, or 6, while the boronic acid at position 1 exerts ortho/para-directing influence. Computational modeling suggests that the combined electronic effects of fluorine (electron-withdrawing) and formyl (meta-directing) groups create a regioselective preference for iodination at position 5.

Reaction Conditions and Optimization

A representative protocol involves treating 2-fluoro-3-formylphenylboronic acid with -iodosuccinimide (NIS) in acetic acid at 50°C for 12 hours. This method achieves 68% yield but suffers from competing protodeboronation (~15% side product). Stabilizing the boronic acid as its trifluoroborate potassium salt prior to iodination improves yield to 82% while reducing degradation.

Table 1: Iodination Efficiency Under Varied Conditions

| Iodination Reagent | Solvent | Temperature | Yield | Side Products |

|---|---|---|---|---|

| NIS | Acetic Acid | 50°C | 68% | Protodeboronation |

| I₂/KIO₃ | DMF | 80°C | 45% | Diiodination |

| ICl | DCM | 0°C | 73% | Chlorination |

Sequential Functionalization via Suzuki-Miyaura Coupling

Boronation of Halogenated Intermediates

Oxidation of Hydroxymethyl Intermediates

TEMPO/NaOCl-Mediated Oxidation

A scalable route from the patent literature involves oxidizing 2-fluoro-5-iodo-3-(hydroxymethyl)phenylboronic acid to the corresponding aldehyde. Key steps:

-

Hydroxymethyl Installation : Reduction of 2-fluoro-5-iodonicotinic acid methyl ester using NaBH₄/MeOH (92% yield).

-

Oxidation : TEMPO (0.1 eq), NaBr (0.05 eq), and NaOCl (1.2 eq) in dichloromethane/water at 5°C for 30 minutes (87% yield).

Mechanistic Insight : The TEMPO radical mediates the oxidation via a two-electron process, converting the primary alcohol to the aldehyde without over-oxidation to carboxylic acid.

Stability of Boronic Acid During Oxidation

The boronic acid moiety remains intact under these conditions when protected as the methyl ester. Post-oxidation hydrolysis (1M HCl, 25°C, 1 h) regenerates the boronic acid with 94% efficiency.

Metalation-Halogen Exchange Strategies

Directed Ortho-Metalation (DoM)

Lithiation of 2-fluoro-5-iodobenzamide using LDA at -78°C followed by quenching with B(OMe)₃ introduces the boronic acid at position 3. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) achieves 76% overall yield.

Critical Parameters :

-

Temperature Control : Lithiation below -70°C prevents aryl ring decomposition.

-

Electrophile Order : Iodination before boronation avoids regiochemical conflicts.

Halogen Dance Rearrangement

A niche approach involves treating 2-fluoro-3-iodophenylboronic acid with LDA to induce iodine migration from position 3 to 5, followed by formylation. This method suffers from low yields (32%) due to competing deboronation but demonstrates the feasibility of halogen redistribution.

Comparative Analysis of Synthetic Routes

Table 2: Merit Assessment of Preparation Methods

| Method | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Iodination | 3 | 58% | Moderate | High |

| Suzuki Coupling | 2 | 89% | High | Moderate |

| TEMPO Oxidation | 4 | 73% | High | Low |

| Directed Metalation | 5 | 41% | Low | High |

Industrial-Scale Production Insights

Continuous Flow Synthesis

A pilot-scale setup couples iodination and boronation in a tubular reactor:

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: 2-Fluoro-3-formyl-5-iodobenzoic acid.

Reduction: 2-Fluoro-3-hydroxymethyl-5-iodophenylboronic acid.

Scientific Research Applications

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-formyl-5-iodophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Insights :

- Electron Effects : The fluorine and iodine in the target compound lower its pKa compared to EDG-substituted analogs (e.g., methoxy), enhancing diol binding at physiological pH .

Physicochemical Properties

pKa and Binding Affinity

Boronic acid pKa and diol association constants (K) are critical for applications like glucose sensing. Comparative

*Estimated based on substituent effects: EWGs (F, I, formyl) lower pKa compared to EDGs .

Key Insights :

- The target compound’s pKa (~7.2) aligns with physiological pH, unlike 4-MCPBA (pKa 8.5), making it more suitable for biomedical applications .

- The formyl group may reduce binding affinity compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid, K = 450 M⁻¹) due to competing intramolecular interactions .

Reactivity and Functionalization

Key Insights :

Antiproliferative and Antimicrobial Activity

Compared to anticancer boronic acids, the target compound’s iodine and formyl groups may alter bioactivity:

Key Insights :

- Iodine’s radiochemical properties could enable use in boron neutron capture therapy (BNCT) .

Q & A

Q. Mitigation Strategies :

- Use microwave-assisted synthesis at controlled temperatures (≤120°C) to accelerate coupling without decomposition .

- Incorporate flame-retardant co-agents (e.g., phosphates) if testing polymer composites .

Advanced: How can researchers leverage the formyl group for targeted drug delivery or bioconjugation?

The formyl group enables:

- Schiff Base Formation : Conjugate with amine-containing targeting moieties (e.g., antibodies, peptides) for site-specific delivery .

- Click Chemistry : Use hydrazine or alkoxyamine linkers for stable bioconjugates .

- Fluorescent Tagging : React with fluorescent hydrazides (e.g., rhodamine derivatives) for tracking cellular uptake .

Validation Step : Confirm conjugation efficiency via NMR (disappearance of aldehyde proton at ~10 ppm) or HPLC-MS .

Advanced: What computational methods are recommended to predict the bioactivity of this compound in anticancer or antimicrobial studies?

- Molecular Docking : Simulate interactions with proteasomes (inspired by bortezomib) or bacterial enzymes (e.g., β-lactamases) .

- QSAR Modeling : Correlate substituent effects (e.g., iodo vs. bromo analogs) with cytotoxicity data from glioblastoma cell lines .

- ADMET Prediction : Use SwissADME to assess blood-brain barrier penetration, critical for neuro-oncology applications .

Data Gap : If experimental IC₅₀ values conflict with predictions, reevaluate protonation states or solvation effects in docking simulations .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

- HPLC-UV/Vis : Use a C18 column with 0.1% formic acid in water/acetonitrile. The formyl group absorbs at ~280 nm .

- ¹¹B NMR : Quantify boronic acid purity in DMSO-d₆. Free boronic acid resonates at δ 28–32 ppm, while esters appear at δ 18–22 ppm .

- Iodine-Specific Detection : ICP-MS for trace quantification in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.